molecular formula C19H20N4O B2468351 1-(4-ethylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904814-64-8

1-(4-ethylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2468351
CAS RN: 904814-64-8
M. Wt: 320.396
InChI Key: HPVNTJJVDRBBTB-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as triazoles. Triazoles are five-membered rings that contain three nitrogen atoms and two carbon atoms. They are often used in medicinal chemistry due to their bioactive properties .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Antibacterial Agents

Fluoroquinolones are well-known antibiotics with broad-spectrum activity against microorganisms and viruses. However, antibiotic resistance remains a challenge. Researchers have synthesized novel hybrid derivatives of ciprofloxacin and norfloxacin by incorporating 1,2,3-triazole moieties. These compounds were evaluated for their biological activity against several strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. Some of these derivatives exhibited enhanced activity compared to the initial molecules .

Azo Dye Derivatives

In the field of dye chemistry, 1,2,3-triazole-substituted compounds have been explored. For instance, researchers have synthesized heterocyclic acid dyes by coupling aminosulphonic acids with 4-hydroxy-1-methyl-2-(1H)-quinolone. These azo dye derivatives find applications in textiles, printing, and other color-related industries .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This often involves binding to a specific target, such as a protein or enzyme, and modulating its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for the study of a compound often involve further exploration of its biological activity, potential therapeutic applications, and the development of more efficient synthetic methods .

properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-4-15-9-11-16(12-10-15)23-14(3)18(21-22-23)19(24)20-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVNTJJVDRBBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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